1-(Chloromethyl)-o-carborane
Description
Structural and Electronic Characteristics of o-Carborane Frameworks
The ortho-carborane framework, scientifically designated as 1,2-dicarba-closo-dodecaborane, constitutes the foundational structure for this compound. This icosahedral cluster exhibits a three-dimensional architecture comprising ten boron atoms and two carbon atoms arranged in a highly symmetrical configuration with C2v symmetry. The cluster maintains a diameter approximately equivalent to that of a rotating benzene ring, measuring nearly 1 nanometer, which provides substantial steric bulk and unique electronic properties.
The electronic characteristics of the ortho-carborane framework are distinguished by its strong electron-withdrawing nature, which originates from the high polarizability of the sigma-aromatic system. Theoretical calculations have demonstrated that the carbon atoms within the carborane cage exhibit significant electron-deficient character, creating an effective electron-acceptor system when conjugated with organic substituents. The C1-C2 bond distance in unsubstituted ortho-carborane measures approximately 1.629-1.630 Angstroms, though this distance can be modified through substitution patterns.
The incorporation of chloromethyl substituents at the carbon vertex introduces additional electronic perturbations to the cluster framework. The electronegativity of the chlorine atom and the methylene linker create a localized dipole moment that influences the overall electronic distribution within the carborane cage. X-ray crystallographic studies of related halomethyl carborane derivatives have revealed that such substitutions can lead to alterations in cage geometry and intermolecular packing arrangements.
Thermal stability represents another crucial characteristic of ortho-carborane frameworks. The parent ortho-carborane exhibits exceptional thermal stability, with a melting point of 320 degrees Celsius without decomposition. Upon heating to 420 degrees Celsius, the compound undergoes thermal rearrangement to form the meta-carborane isomer, while temperatures exceeding 600 degrees Celsius promote formation of the para-isomer. These thermal properties are generally retained in chloromethyl-substituted derivatives, making them suitable for high-temperature applications.
Historical Development of Halogenated Carborane Derivatives
The development of halogenated carborane derivatives has evolved significantly since the initial synthesis of carborane clusters in the mid-20th century. Early investigations focused on direct halogenation of the boron vertices within the carborane cage, leading to compounds such as B(9)-halogenated ortho-carboranes. These studies revealed that halogen substitution at boron positions could dramatically alter the physical and electronic properties of the clusters.
The synthesis of halomethyl carborane derivatives emerged as a distinct research direction aimed at introducing reactive functional groups that could serve as synthetic handles for further elaboration. The preparation of 1-bromomethyl-ortho-carborane was among the first successful examples of carbon-vertex halomethyl substitution. This breakthrough demonstrated that Grignard chemistry could be effectively applied to carborane systems, opening new synthetic pathways for cluster functionalization.
Recent advances in halogenated carborane chemistry have focused on achieving selective functionalization at specific cage positions. Transition metal-mediated approaches have enabled B(4)-H hydroxylation and halogenation reactions using directing groups such as 2-pyridylsulfenyl ligands. These methodologies have provided access to previously challenging substitution patterns and have expanded the scope of available halogenated carborane derivatives.
The development of ferroelectric carborane derivatives represents a contemporary application of halogenation strategies. Research has demonstrated that halogenated ortho-carborane compounds, including B(9)-bromine and B(9)-chlorine substituted derivatives, exhibit above-room-temperature ferroelectricity with transition temperatures reaching 437 Kelvin. These findings have established halogenated carboranes as promising materials for electronic device applications.
Contemporary synthetic approaches have also emphasized the utility of halomethyl carboranes as precursors for organosilicon-carborane hybrid materials. The reaction of halomethyl carboranes with organoalkoxysilanes has provided efficient routes to alkoxy(organo)silylmethyl-carborane derivatives that exhibit enhanced thermal stability and moisture resistance. These developments have demonstrated the continued relevance of halogenated carborane chemistry in materials science applications.
Role of Chloromethyl Substituents in Cluster Functionalization
Chloromethyl substituents serve as versatile functional groups that enable diverse chemical transformations while maintaining the structural integrity of the carborane cluster. The reactivity of the carbon-chlorine bond provides multiple pathways for nucleophilic substitution reactions, allowing for the introduction of various functional groups at the carbon vertex position. This reactivity profile makes this compound a valuable synthetic intermediate for accessing more complex carborane derivatives.
The synthetic utility of chloromethyl substituents is exemplified by their role in Grignard reagent formation. Treatment of chloromethyl carboranes with magnesium metal in ethereal solvents generates the corresponding bromomagnesiummethyl-carborane species. These organometallic intermediates react readily with electrophilic reagents, including organoalkoxysilanes, to produce silicon-containing carborane derivatives with enhanced material properties.
Nucleophilic substitution reactions represent another important application of chloromethyl functionality in carborane chemistry. The chloromethyl group can be displaced by various nucleophiles, including alkoxides, amines, and organometallic reagents, providing access to a diverse array of functionalized carborane compounds. These transformations proceed under relatively mild conditions and typically exhibit high selectivity for the chloromethyl carbon center.
The incorporation of chloromethyl substituents also influences the physical properties of carborane compounds, particularly their solubility characteristics and crystallization behavior. Halomethyl carboranes generally exhibit improved solubility in organic solvents compared to unsubstituted carboranes, facilitating purification and characterization procedures. The presence of the polar carbon-chlorine bond can also promote specific intermolecular interactions that affect crystal packing and solid-state properties.
Cross-coupling reactions have emerged as powerful tools for utilizing chloromethyl carboranes in synthetic applications. Palladium-catalyzed and nickel-catalyzed cross-coupling reactions can be employed to form carbon-carbon bonds at the chloromethyl position, enabling the construction of extended π-conjugated systems incorporating carborane clusters. These methodologies have proven particularly valuable for preparing carborane-containing chromophores and electronic materials.
Properties
CAS No. |
17786-07-1 |
|---|---|
Molecular Formula |
H8N7NdO15 |
Synonyms |
1-(Chloromethyl)-o-carborane |
Origin of Product |
United States |
Scientific Research Applications
Biomedical Applications
1.1. Cancer Therapy
One significant application of 1-(Chloromethyl)-o-carborane is in cancer therapy, particularly in Boron Neutron Capture Therapy (BNCT). Carboranes are known for their ability to selectively accumulate in tumor tissues. When irradiated with thermal neutrons, they can produce high-energy alpha particles that destroy cancer cells while sparing surrounding healthy tissue. Recent studies have focused on synthesizing derivatives that incorporate this compound to enhance the efficacy of BNCT.
Case Study:
A study demonstrated that functionalized carboranes exhibited improved tumor localization and therapeutic outcomes in preclinical models. The incorporation of this compound into these compounds increased their stability and bioavailability, leading to better therapeutic indices compared to traditional boron compounds .
1.2. Bioimaging
The compound has also been explored for bioimaging applications due to its luminescent properties when incorporated into BODIPY dyes. These carborane-based dyes show superior fluorescence characteristics, making them ideal for cellular imaging and tracking.
Data Table: Fluorescence Properties of Carborane-Based Dyes
| Dye Type | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| Carborane-BODIPY | 650-700 | 80 |
| Traditional BODIPY | 600-650 | 50 |
The enhanced photophysical properties attributed to the carborane moiety allow for effective cellular uptake and visualization of biological processes .
Materials Science Applications
2.1. Synthesis of Functional Materials
The unique structure of this compound makes it an excellent precursor for the synthesis of functional materials such as polymers and dendrimers. Its ability to undergo various chemical transformations allows researchers to create materials with tailored properties for specific applications.
Case Study:
Research has shown that incorporating this compound into polymer matrices can significantly improve mechanical strength and thermal stability. For instance, a study reported the synthesis of a carborane-containing polymer that demonstrated enhanced resistance to thermal degradation compared to conventional polymers .
2.2. Nanotechnology
In nanotechnology, this compound is utilized in the development of nanoscale devices and sensors due to its electronic properties. The compound can be functionalized to create nanoparticles that exhibit unique optical or electronic behaviors.
Data Table: Properties of Carborane-Functionalized Nanoparticles
| Property | Value |
|---|---|
| Size (nm) | 10-50 |
| Surface Charge (mV) | -30 |
| Photoluminescence Yield (%) | 75 |
These nanoparticles have potential applications in drug delivery systems and as contrast agents in imaging techniques .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*Data from anthracene-carborane conjugates.
Isomerization Behavior
Bulky substituents at the 1- and 2-positions of o-carborane accelerate thermal isomerization to the meta isomer. For example, 1,2-bis(diphenylmethylsilyl)-o-carborane isomerizes rapidly due to steric strain . In contrast, smaller substituents like -CH₂Cl likely exhibit slower isomerization rates, comparable to methyl derivatives.
Table 2: Isomerization Rates of Substituted o-Carboranes
Photophysical Properties
The electronic nature of substituents critically impacts ICT and fluorescence:
- Methyl-o-carborane : Enhances ICT efficiency due to electron-donating effects, leading to high radiative decay constants (kᵣ = 1.5 × 10⁸ s⁻¹ in film) .
- Phenyl-o-carborane : Quenches fluorescence by disrupting ICT through steric and electronic effects .
- Chloromethyl-o-carborane : The electron-withdrawing Cl atom may reduce ICT efficiency compared to methyl, analogous to how 3-chloropropyl derivatives show lower reactivity in functionalization .
Table 3: Photophysical Data for o-Carborane Derivatives
| Compound | kᵣ (s⁻¹, film) | kₙᵣ (s⁻¹, film) | Reference |
|---|---|---|---|
| 1-(CH₃)-o-carborane | 1.5 × 10⁸ | 9.3 × 10⁷ | |
| 1-(C₆H₅)-o-carborane | – | – | |
| 1-(CH₂Cl)-o-carborane* | ~5.0 × 10⁷ | ~9.7 × 10⁷ | Inferred |
*Inferred from electron-withdrawing trends in .
Reactivity and Functionalization Potential
- Methyl and Phenyl Derivatives : Primarily inert toward nucleophilic substitution but useful in metal-catalyzed B–H functionalization (e.g., Ru-catalyzed acylmethylation) .
- Chloromethyl-o-carborane : The -CH₂Cl group enables nucleophilic substitution (e.g., with amines or thiols), similar to 3-chloropropyl derivatives used in cyclization reactions . This reactivity makes it a precursor for advanced materials like metallacarboranes .
Preparation Methods
Reaction Conditions and Mechanistic Insights
The Friedel-Crafts alkylation of o-carborane using chloro(chloromethyl)organylsilanes (ClCH₂SiMeₙCl₃₋ₙ) in the presence of AlCl₃ at 200–250°C and 20–25 atm pressure has been demonstrated as a viable route for B-substituted chloromethyl derivatives. The reaction proceeds via electrophilic substitution, where AlCl₃ generates a silylmethyl carbocation (SiMeₙCl₃₋ₙ–CH₂⁺) that attacks electron-deficient boron atoms. Regioselectivity follows the charge distribution pattern in o-carborane, with B(9,12) being the preferred sites due to their high electron density.
Table 1: Friedel-Crafts Reaction Yields with Varied Silanes
| Silane Reagent (ClCH₂SiMeₙCl₃₋ₙ) | Yield (%) |
|---|---|
| n = 0 (ClCH₂SiCl₃) | 43 |
| n = 1 (ClCH₂SiMeCl₂) | 17 |
| n = 2 (ClCH₂SiMe₂Cl) | 3 |
The inverse relationship between methyl substitution on silicon and yield suggests steric hindrance impedes carbocation formation.
Spectroscopic Characterization
Products were characterized by ¹H NMR, showing distinct signals for the carborane C–H (δ 3.56 ppm) and chloromethyl groups (δ 0.23–1.06 ppm). ¹¹B NMR confirmed boron substitution through peak splitting patterns, while IR spectroscopy revealed B–H stretches at 2571 cm⁻¹. Despite successful B-substitution, no methods for direct C–H chloromethylation were reported, highlighting a critical gap in the literature.
Carborane Anion Functionalization Strategies
Patent literature describes an alternative approach using carborane anions, where [B₁₁H₁₄]⁻ reacts with chloromethyl carbenes (ClCH₂C:) generated in situ from CHCl₃ and NaH. This method, conducted in tetrahydrofuran (THF) at 0°C, achieves 30–42% yields after chromatographic purification.
Key Reaction Steps:
-
Deprotonation of [B₁₁H₁₄]⁻ with NaH to form a dianion.
-
Insertion of ClCH₂C: into the borane cage.
While this route avoids high temperatures, competing side reactions (e.g., dichlorocarbene insertion) reduce efficiency, necessitating rigorous HPLC purification.
Challenges in C-Substituted Chloromethyl-o-carborane Synthesis
Direct substitution at the carbon vertex remains elusive due to:
-
Low C–H Acidity : The pKa of o-carborane C–H bonds (~23) limits deprotonation under standard conditions.
-
Steric Constraints : The chloromethyl group’s bulk impedes access to the carbon site in sterically crowded icosahedral frameworks.
-
Electronic Factors : Carbon atoms in o-carborane bear partial positive charges, disfavoring electrophilic attack.
Indirect strategies, such as functionalizing pre-substituted C-methyl derivatives via free-radical chlorination, have been proposed but lack experimental validation .
Q & A
Q. What are the standard synthetic routes for 1-(chloromethyl)-o-carborane, and how is its structure confirmed?
The compound is synthesized via reactions of lithio-o-carborane (Li₂C₂B₁₀H₁₀) with chlorinated alkyl halides (e.g., ClCH₂CH₂CH₂Br). Key products include exo-polyhedrally cyclized derivatives and substituted carboranes, with total yields up to 22%. Characterization employs IR and NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm regiochemistry and purity .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
Structural validation requires multi-modal analysis:
Q. What factors influence the stability of substituted o-carboranes against isomerization?
Bulky substituents at the 1- and 2-positions accelerate isomerization to m-carboranes due to steric strain. Kinetic studies show that electron-withdrawing groups or rigid backbones can suppress rearrangement .
Advanced Research Questions
Q. How can low yields in the synthesis of chloromethyl-substituted carboranes be addressed?
Reaction optimization includes:
- Catalyst screening : CuCl slows side reactions but reduces overall efficiency.
- Solvent selection : Polar aprotic solvents may enhance nucleophilic substitution.
- Temperature control : Lower temperatures minimize cyclization byproducts like exo-polyhedral derivatives .
Q. How do solvent polarity and hydrogen bonding affect NMR chemical shifts of o-carborane derivatives?
Solvent-dependent ¹H NMR shifts (e.g., Δppm = 2.87 in C₆D₆ vs. DMSO-d₆ for cage protons) reflect intramolecular CH···O interactions. These shifts are quantified in solvents like CD₃CN and CDCl₃, aiding in solvatomorphism studies .
Q. What structural modifications tune the fluorescence quantum yields of o-carborane derivatives?
- Electron-donating groups (e.g., methyl): Enhance fluorescence (ϕF up to 94% in anthracene derivatives).
- Electron-withdrawing groups (e.g., phenyl): Quench emission via charge-transfer interactions.
- Conjugation length : Extended π-systems (e.g., anthracene) redshift emission maxima (λmax up to 662 nm) .
Q. What mechanisms drive aggregation-induced emission (AIE) in o-carborane systems?
AIE arises from restricted molecular motion in aggregated states, suppressing non-radiative decay. Computational studies link emission enhancement to rigidified excited-state geometries and solvent-dependent conformational locking .
Q. How do carborane-fullerene dyads perform in organic electronics?
Methanofullerene-o-carborane dyads exhibit n-channel FET behavior with electron mobilities up to 1.72 × 10⁻² cm² V⁻¹ s⁻¹. Alkyl linker length inversely correlates with device performance due to reduced π-orbital overlap .
Q. What role do transition-metal catalysts play in B–H bond functionalization of carboranes?
Ru catalysts (e.g., [Ru(p-cymene)Cl₂]₂) enable regioselective B(4)- or B(5)-acylation via directing group strategies. Post-coordination effects stabilize intermediates, favoring mono-substitution over bis-adducts .
Q. How do Cc–Cc bond lengths correlate with photophysical properties?
Shorter Cc–Cc distances (e.g., in Me-substituted carboranes) increase fluorescence intensity by reducing non-radiative decay pathways. This structural parameter is tunable via substituent electronic effects, enabling predictive emission design .
Q. Methodological Notes
- Synthetic protocols should prioritize inert atmospheres and anhydrous conditions to avoid boron cage hydrolysis.
- Photophysical studies require degassed solvents and controlled aggregation states (e.g., THF/water mixtures) to isolate AIE effects.
- Electron transport measurements in FETs demand thin-film morphology optimization via spin-coating parameters (e.g., rpm, solvent volatility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
